6-Chloroisoquinolin-3-amine

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as quinolin-6-amines, has been reported in the literature. For instance, some novel 2-{(chloromethoxy)methyl}thio-N-substituted phenyl-[1,2,4]triazolo[1,5-a]quinolin-6-amines have been derived from 5-bromocoumarin .Molecular Structure Analysis

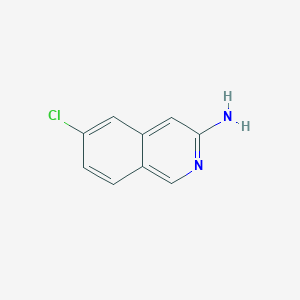

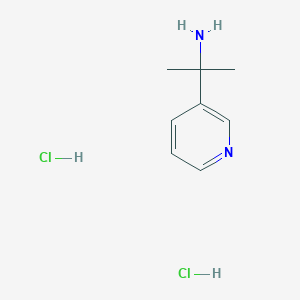

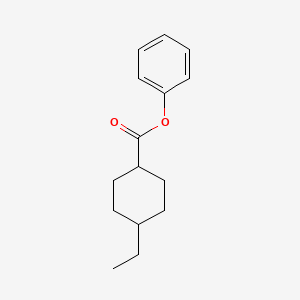

The molecular formula of 6-Chloroisoquinolin-3-amine is C9H7ClN2 . It has a benzene ring fused with a pyridine moiety, which is a characteristic of isoquinoline compounds .Physical And Chemical Properties Analysis

6-Chloroisoquinolin-3-amine has a molecular weight of 178.62 g/mol . It is advised to store this compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications

Pharmaceutical Applications

6-Chloroisoquinolin-3-amine serves as a building block in pharmaceutical research, particularly in the synthesis of compounds with potential therapeutic benefits. It’s used in the development of drugs that target a variety of diseases due to its ability to interact with biological molecules through hydrogen bonding .

Organic Synthesis

In organic chemistry, 6-Chloroisoquinolin-3-amine is utilized in the synthesis of complex organic molecules. Its reactivity, especially in nucleophilic substitution reactions, makes it a valuable intermediate for constructing diverse organic compounds .

Materials Science

This compound finds applications in materials science due to its versatile chemical structure, which can be modified to create materials with specific properties. It’s used in the development of new materials with potential use in various industries.

Biological Activities

6-Chloroisoquinolin-3-amine and its derivatives exhibit a range of biological activities. They are studied for their potential as inhibitors of various enzymes and receptors, which could lead to the development of new treatments for diseases .

Antiviral Applications

Research has indicated that derivatives of 6-Chloroisoquinolin-3-amine may possess antiviral properties. These compounds are being explored for their potential to inhibit viral replication and could contribute to the development of new antiviral therapies .

Psychotherapeutic Applications

Compounds derived from 6-Chloroisoquinolin-3-amine are of interest for their psychotherapeutic activities. They are being investigated for their potential use in treating psychological disorders and could lead to new psychotherapeutic drugs .

Safety and Hazards

The safety data sheet (SDS) for 6-Chloroisoquinolin-3-amine includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Future Directions

Mechanism of Action

Target of Action

The primary targets of 6-Chloroisoquinolin-3-amine are currently unknown. This compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound

Mode of Action

The mode of action of 6-Chloroisoquinolin-3-amine is not well-studied. As a derivative of isoquinoline, it may share some of the chemical properties and biological activities of its parent compound. Isoquinolines are known to interact with various enzymes and receptors in the body . .

Biochemical Pathways

Isoquinolines and their derivatives are known to be involved in various biochemical pathways, including those related to neurotransmission and inflammation . .

properties

IUPAC Name |

6-chloroisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUVOMZZYSNDSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695398 | |

| Record name | 6-Chloroisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1204701-64-3 | |

| Record name | 6-Chloroisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1423705.png)

![8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1423706.png)

![2-(5-Phenyl-[1,2,3]triazol-1-YL)-ethylamine hydrochloride](/img/structure/B1423718.png)

![2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride](/img/structure/B1423728.png)